molecular formula C17H17NO3 B288957 (4-Phenylphenyl) morpholine-4-carboxylate

(4-Phenylphenyl) morpholine-4-carboxylate

Cat. No. B288957
M. Wt: 283.32 g/mol
InChI Key: WQDLUJWWLAQRFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Phenylphenyl) morpholine-4-carboxylate, also known as PPME, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. PPME is a morpholine derivative that exhibits interesting biological properties, making it a promising candidate for the development of new drugs.

Mechanism of Action

The mechanism of action of (4-Phenylphenyl) morpholine-4-carboxylate is not fully understood, but it is believed to involve the inhibition of various enzymes and pathways involved in the development and progression of diseases. (4-Phenylphenyl) morpholine-4-carboxylate has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division, leading to the suppression of cancer cell growth. (4-Phenylphenyl) morpholine-4-carboxylate has also been shown to inhibit the growth of fungi and bacteria by disrupting their cell membranes.
Biochemical and Physiological Effects:
(4-Phenylphenyl) morpholine-4-carboxylate has been shown to exhibit several biochemical and physiological effects. In vitro studies have shown that (4-Phenylphenyl) morpholine-4-carboxylate induces apoptosis, a process of programmed cell death, in cancer cells. (4-Phenylphenyl) morpholine-4-carboxylate has also been shown to reduce the production of reactive oxygen species, which are known to cause oxidative damage to cells and tissues. In addition, (4-Phenylphenyl) morpholine-4-carboxylate has been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the development of various inflammatory diseases.

Advantages and Limitations for Lab Experiments

(4-Phenylphenyl) morpholine-4-carboxylate has several advantages for use in laboratory experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. (4-Phenylphenyl) morpholine-4-carboxylate also exhibits potent biological activities, making it a useful tool for studying the mechanisms of various diseases. However, (4-Phenylphenyl) morpholine-4-carboxylate also has some limitations, such as its poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on (4-Phenylphenyl) morpholine-4-carboxylate. One potential direction is the development of new drugs based on the structure of (4-Phenylphenyl) morpholine-4-carboxylate. Several studies have shown that (4-Phenylphenyl) morpholine-4-carboxylate derivatives exhibit even more potent biological activities than (4-Phenylphenyl) morpholine-4-carboxylate itself, making them promising candidates for drug development. Another potential direction is the investigation of the pharmacokinetics and pharmacodynamics of (4-Phenylphenyl) morpholine-4-carboxylate in vivo. Understanding how (4-Phenylphenyl) morpholine-4-carboxylate is metabolized and distributed in the body could provide valuable insights into its potential applications in the treatment of various diseases. Finally, further studies are needed to elucidate the precise mechanisms of action of (4-Phenylphenyl) morpholine-4-carboxylate, which could lead to the development of more targeted and effective therapies.

Synthesis Methods

(4-Phenylphenyl) morpholine-4-carboxylate can be synthesized through a simple and efficient procedure involving the reaction between 4-phenylphenol and morpholine-4-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The product obtained is a white crystalline solid that can be purified through recrystallization.

Scientific Research Applications

(4-Phenylphenyl) morpholine-4-carboxylate has been extensively studied for its potential applications in the development of new drugs. Several studies have shown that (4-Phenylphenyl) morpholine-4-carboxylate exhibits significant anticancer, antifungal, and antibacterial activities. (4-Phenylphenyl) morpholine-4-carboxylate has also been shown to possess antioxidant and anti-inflammatory properties, making it a promising candidate for the treatment of various diseases such as cancer, Alzheimer's, and Parkinson's.

properties

Molecular Formula

C17H17NO3

Molecular Weight

283.32 g/mol

IUPAC Name

(4-phenylphenyl) morpholine-4-carboxylate

InChI

InChI=1S/C17H17NO3/c19-17(18-10-12-20-13-11-18)21-16-8-6-15(7-9-16)14-4-2-1-3-5-14/h1-9H,10-13H2

InChI Key

WQDLUJWWLAQRFC-UHFFFAOYSA-N

SMILES

C1COCCN1C(=O)OC2=CC=C(C=C2)C3=CC=CC=C3

Canonical SMILES

C1COCCN1C(=O)OC2=CC=C(C=C2)C3=CC=CC=C3

Origin of Product

United States

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